Darienine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111316-27-9 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-hydroxy-8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO4/c1-7-4-5-16-12-10(7)13(18)8-6-9(17)14(19-2)15(20-3)11(8)12/h4-6,17H,1-3H3 |
InChI Key |
YIPHNFIACWVOPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
Isomeric SMILES |
CC1=C2C(=C3C(=CC(=O)C(=C3OC)OC)C2=O)NC=C1 |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C(=C(C=C3C2=O)O)OC)OC |
Synonyms |
darienine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Darienine
Identification of Botanical Sources
Polyalthia longifolia (Annonaceae Family) as a Primary Source
The azafluorene (B8703113) alkaloid Darienine has been successfully isolated from Polyalthia longifolia (Sonn.) Thwaites, a member of the Annonaceae family. mdpi.comresearchgate.netjidps.com Research conducted on samples from Taiwan identified the stem and stem bark of this evergreen tree as the specific plant parts yielding the compound. nih.gov In these studies, this compound was isolated alongside other azafluorene and aporphine (B1220529) alkaloids. nih.gov P. longifolia, commonly known as the Indian mast tree, is recognized for producing a diverse array of phytochemicals, including terpenoids and various classes of alkaloids. mdpi.comresearchgate.net The presence of this compound is part of the broader chemical profile of the plant, which is known in traditional medicine for several therapeutic uses. researchgate.netekb.eg
Presence in Oxandra xylopioides
While the genus Oxandra is known to produce a variety of alkaloids, the presence of this compound in Oxandra xylopioides specifically has not been documented in available research. Phytochemical investigations of O. xylopioides have led to the isolation of other distinct alkaloids, such as the new alkaloid Oxylopine and the oxoaporphine alkaloid Liriodenine from its stem-park and twigs. nih.gov Further studies have identified additional compounds including the monoterpene isoespintanol and a new triterpenoid, berenjenol, from its leaves. researchgate.netmdpi.comnih.gov
Advanced Methodologies for Extraction and Purification from Plant Matrices
The isolation of this compound and other alkaloids from plant matrices like Polyalthia longifolia involves a multi-step process utilizing modern extraction and chromatographic techniques. The general procedure begins with the collection and drying of the plant material, such as the stem bark, which is then powdered to increase the surface area for extraction.
The powdered material is typically subjected to extraction with organic solvents. Methanol is a common solvent used for the initial extraction of alkaloids from Annonaceae species. mdpi.comjidps.com This process yields a crude extract containing a mixture of phytochemicals. To separate the alkaloids from other constituents, a liquid-liquid partitioning method is employed. This often involves an acid-base extraction protocol where the methanolic extract is treated with an acid (like HCl) and partitioned with a non-polar solvent. The acidic aqueous layer, now containing the protonated alkaloids, is then basified (e.g., with NaOH) to a high pH and re-extracted with a solvent like dichloromethane (B109758) or chloroform (B151607) to yield a crude alkaloid fraction. jidps.com
Further purification of this fraction is achieved through chromatographic methods. Column chromatography using silica (B1680970) gel is a standard technique, where the crude alkaloid mixture is separated by eluting with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity. mdpi.comnih.gov Fractions are collected and monitored using techniques like Thin Layer Chromatography (TLC). Fractions containing compounds of interest may undergo further purification steps, such as repeated column chromatography or recrystallization, to yield the pure alkaloid, this compound. nih.gov
Chemodiversity of Alkaloids Isolated from this compound-Producing Genera
The genera Polyalthia and Oxandra are rich sources of structurally diverse alkaloids, primarily belonging to the isoquinoline (B145761) subgroup. These plants synthesize a wide range of alkaloidal skeletons, highlighting the chemodiversity within the Annonaceae family.
In Polyalthia longifolia, alongside the azafluorene alkaloid this compound, researchers have identified other related compounds such as polyfothine and isooncodine. nih.gov The plant is also a source of aporphine alkaloids, including the cytotoxic liriodenine, noroliveroline, and oliveroline-β-N-oxide. nih.gov Other alkaloid types reported from the Polyalthia genus include protoberberine and bisbenzylisoquinoline alkaloids.
The genus Oxandra also demonstrates significant alkaloid diversity. Studies on Oxandra xylopioides have led to the isolation of unique compounds like Oxylopine, Oxylopidine, and Oxylopinine. nih.gov The well-known and widely distributed oxoaporphine alkaloid, Liriodenine, has also been isolated from this species. nih.gov
The table below summarizes some of the alkaloids isolated from these two genera, illustrating their chemical diversity.
Structural Elucidation and Advanced Spectroscopic Characterization of Darienine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organic structure elucidation, offering detailed information about the carbon-hydrogen framework and connectivity within a molecule frontiersin.orgegyankosh.ac.in. For Darienine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assigning its complex structure.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provided initial insights into the number and types of hydrogen and carbon atoms present in this compound, along with their respective electronic environments egyankosh.ac.in. The ¹H NMR spectrum revealed characteristic signals for aromatic protons, methyl groups, and methoxyl groups, while the ¹³C NMR spectrum indicated the presence of various carbon types, including a conjugated carbonyl carbon researchgate.net.
For this compound (compound 1 ), the ¹H NMR spectrum (CDCl₃) showed three aromatic hydrogen signals at δH 6.91 (s, H-6), 6.86 (d, J = 5.2 Hz, H-2), and 8.23 (d, J = 5.2 Hz, H-3) researchgate.net. Two methoxyl groups were observed at δH 3.92 (s, 5-OCH₃) and 4.01 (s, 8-OCH₃), and a methyl group attached to an aromatic ring resonated at δH 2.59 (s, 1-CH₃) researchgate.net. The ¹³C NMR spectrum (CDCl₃) contained fifteen signals, including a conjugated carbonyl at δC 190.7 researchgate.net.
The comparison of the ¹H NMR spectra of this compound with its O-acetyl derivative indicated a downfield acetylation shift of the lone aromatic ring proton resonance, while one of the methoxyl groups appeared shielded by the ester function. This strongly suggested that the phenol (B47542) group is positioned between the lone hydrogen atom and a methoxyl group uchile.cl.
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (Compound 1) in CDCl₃ researchgate.net
| Position | δC (ppm) | δH (ppm) (Multiplicity, J / Hz) |
| 1 | 149.2 | - |
| 2 | 124.6 | 6.86 (d, 5.2) |
| 3 | 148.6 | 8.23 (d, 5.2) |
| 4a | 164.0 | - |
| 4b | 119.2 | - |
| 6 | 101.5 | 6.91 (s) |
| 8 | 142.5 | - |
| 9 | 190.7 | - |
| 1-CH₃ | 17.3 | 2.59 (s) |
| 5-OCH₃ | - | 3.92 (s) |
| 8-OCH₃ | 61.1 | 4.01 (s) |
(Note: In an interactive environment, this table would allow for sorting and filtering of data.)
Two-dimensional NMR experiments provided critical connectivity information, allowing for the unambiguous assignment of protons and carbons and the elucidation of the molecular skeleton acdlabs.comgithub.io.
COSY (Correlation Spectroscopy) : This experiment revealed proton-proton couplings, confirming vicinal relationships between protons. For this compound, COSY correlations helped establish the connectivity of aromatic protons, such as the relationship between H-2 and H-3 researchgate.net.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments provided direct correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This allowed for the assignment of protonated carbons and their corresponding protons researchgate.netkoreamed.org.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments were vital for establishing long-range carbon-proton correlations (typically two to three bonds), which are crucial for piecing together the molecular fragments and identifying quaternary carbons. These correlations helped confirm the positions of the methoxyl groups, the methyl group, and the carbonyl carbon relative to the aromatic and heterocyclic rings researchgate.netkoreamed.org. For example, HMBC correlations from the methyl protons to C-1 and adjacent carbons would confirm its attachment point.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about spatial proximity between nuclei, regardless of bond connectivity. While specific NOESY/ROESY data for this compound itself was not detailed in the immediate search results, such experiments are generally employed to determine relative stereochemistry and confirm the spatial arrangement of substituents acdlabs.com.
Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) is a powerful technique for determining relative stereochemistry by observing through-space interactions between nuclei acdlabs.com. While direct NOEDS data for this compound was not explicitly detailed, NOEDS was notably applied to dihydrothis compound, a derivative of this compound, to assist in its stereochemical assignments uchile.cl. This suggests the importance of such techniques in resolving the three-dimensional aspects of this compound and its related compounds.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular mass and elemental composition of a compound, as well as providing insights into its structural subunits through fragmentation patterns pharmaknowledgeforum.comrsc.org. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was used to confirm its molecular formula researchgate.net.
The positive HR-ESIMS of this compound (compound 1 ) revealed a pseudo-molecular ion at m/z 272.0957 [M + H]⁺, which is consistent with the molecular formula C₁₅H₁₃NO₄ researchgate.net. Previous studies also reported mass spectrometric data for this compound, showing characteristic ions at m/z 271, 256, and 225 researchgate.netmdpi.com. The presence of doubly charged molecular ions and major fragments is a common feature in the mass spectra of azafluorenone alkaloids, providing valuable clues for structural identification uchile.cl. Analysis of these fragmentation patterns helps in deducing the arrangement of atoms and functional groups within the molecule rsc.org.
Infrared (IR) Spectroscopy for Key Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations libretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize chromophores, which are parts of a molecule responsible for absorbing light in the UV or visible region of the electromagnetic spectrum technologynetworks.comwikipedia.org. The absorption characteristics are influenced by the presence of conjugated systems and aromatic rings msu.edu.
The UV-Vis spectra of this compound, particularly when recorded in basic solution, provided crucial evidence supporting the assignment of the hydroxyl group to C-7 uchile.cl. This assignment was further corroborated by comparing this compound's UV-Vis spectrum with those of synthetic analogues. For instance, synthetic 6-hydroxy-1-methyl-4-azafluoren-9-one, when recorded in the presence of a base, exhibited a clear absorption maximum near 450 nm, associated with the conjugation of the phenolate (B1203915) function with a para-situated carbonyl group uchile.cl. In contrast, 7-hydroxy-1-methyl-4-azafluoren-9-one showed no maximum beyond 400 nm uchile.cl. This distinction in absorption profiles provided strong evidence for the C-7 position of the hydroxyl group in this compound, as it lacks the extended conjugation that would lead to a longer wavelength absorption in basic conditions uchile.cl.
Synthetic Methodologies for Darienine and Analogous 4 Azafluorenones
Total Synthesis Strategies for Darienine
The total synthesis of this compound (7) has been achieved through multi-step sequences, often employing modifications to established 4-azafluorenone synthesis approaches. uni-muenchen.deresearchgate.net One such strategy initiates with 2,3-dimethoxybenzoic acid (33), which undergoes a three-step transformation to yield pyridinemethanol 36. uni-muenchen.deresearchgate.net This sequence involves the formation of β-ketoester 34 and nicotinic acid ester 35, followed by the reduction of the ester group using lithium aluminum hydride (LAH). uni-muenchen.deresearchgate.net Subsequently, a tert-butyl hydroperoxide (TBHP)-mediated cyclization of pyridinemethanol 36 affords azafluorenone 37 with a yield of 24%. uni-muenchen.deresearchgate.net The synthesis concludes with late-stage functionalization, involving regioselective bromination at the C-6 position and subsequent palladium-catalyzed conversion of the bromide to a phenol (B47542) moiety, yielding this compound (7) in 32%. uni-muenchen.deresearchgate.net
| Step | Intermediate/Product | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Pyridinemethanol 36 (from 2,3-dimethoxybenzoic acid 33) | Acceptable yields (over 3 steps) | SOCl2, ethyl potassium malonate, MgCl2, NEt3; benzyltrimethylammonium (B79724) hydroxide (B78521) (catalytic), crotonaldehyde, hydroxylammonium chloride; LAH |
| 2 | Azafluorenone 37 (from pyridinemethanol 36) | 24 | TBHPnon, 1,2-DCE, 100°C, 18 h |
| 3 | This compound (7) (from azafluorenone 38) | 32 | NBS, H2SO4 conc., 50°C, 1 h; Pd2(dba)3 (catalytic), KOH, Me4tBuXPhos (catalytic), 1,4-dioxane/H2O (1:1), 18 h, 100°C |
Challenges and Advancements in 4-Azafluorenone Core Construction
A significant challenge in the synthesis of 4-azafluorenones, particularly those with oxygenation at the C-5 position, arises from the tendency of 2-(2-alkoxy)phenylnicotinate intermediates to undergo undesired lactonization under typical acid-mediated cyclization conditions. uni-muenchen.deresearchgate.netresearchgate.netresearchgate.net This side reaction diverts the synthesis away from the desired azafluorenone core. uni-muenchen.deresearchgate.netresearchgate.net
To circumvent this issue, several advancements have been reported. A key development involves the tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines, which effectively prevents the problematic lactonization. uni-muenchen.deresearchgate.netresearchgate.netuni-muenchen.de Furthermore, the strategic introduction of bromide substituents as latent hydroxy groups, which can later be converted to phenols under palladium catalysis, provides a solution for the absence of suitable protecting groups for phenolic intermediates throughout the synthetic route. uni-muenchen.deresearchgate.netresearchgate.net Another notable advancement is a direct "one-pot" method for constructing the 4-azafluorenone core. researchgate.netnih.govacs.org This approach involves the condensation of an amidrazone with ninhydrin, forming an intermediate 1,2,4-triazine (B1199460) derivative. nih.govacs.org This intermediate then participates in a merged [4+2]/bis-retro[4+2] sequence with norbornadiene, efficiently delivering the azafluorenone core. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net
Acid-Mediated Cyclization Approaches and Mechanistic Considerations
Traditionally, 4-azafluorenones are synthesized through acid-mediated cyclization of 2-arylnicotinates. uni-muenchen.deresearchgate.netresearchgate.netresearchgate.net However, this method is often unsuitable for 5-oxygenated 4-azafluorenones due to the propensity of 2-(2-alkoxy)phenylnicotinate intermediates to undergo lactonization. uni-muenchen.deresearchgate.netresearchgate.netresearchgate.net For instance, the reaction of nicotinic acid ester 22 with polyphosphoric acid (PPA) resulted in the formation of lactone 23 in 59% yield, rather than the intended azafluorenone 26. uni-muenchen.de While not directly applied to azafluorenones, the Nazarov cyclization, a related acid-catalyzed electrocyclic reaction, provides insight into such mechanisms, involving a 4π-electron conrotatory ring closure. organic-chemistry.org
Radical Cyclization Protocols (e.g., TBHP-mediated)
Radical cyclization protocols, particularly those mediated by tert-butyl hydroperoxide (TBHP), represent a significant advancement in 4-azafluorenone synthesis, specifically addressing the lactonization issue encountered with acid-mediated methods. uni-muenchen.deresearchgate.netresearchgate.netresearchgate.netuni-muenchen.de This approach involves the cyclization of 2-aryl-3-(hydroxymethyl)pyridines. uni-muenchen.deresearchgate.netresearchgate.net For example, in the synthesis of onychine (4), a 55% yield was achieved using TBHP in nonane (B91170) (TBHPnon) in 1,2-dichloroethane (B1671644) (1,2-DCE) at 100°C over 18 hours. uni-muenchen.deresearchgate.net Similarly, for this compound, the TBHP-mediated cyclization of pyridinemethanol 36 furnished azafluorenone 37 in 24% yield. uni-muenchen.deresearchgate.net Beyond specific natural product syntheses, TBHP-promoted intramolecular carbonylation of arenes in 2-aryl-3-picolines, via oxidative C-H functionalizations, has also been developed as an expedient route to 4-azafluorenones. researchgate.netdntb.gov.ua
Multi-step Reaction Sequences and Strategic Functional Group Interconversions
The total synthesis of this compound exemplifies a multi-step reaction sequence, requiring careful planning and execution of numerous transformations. uni-muenchen.deresearchgate.netuni-muenchen.de The synthetic route commences with 2,3-dimethoxybenzoic acid and proceeds through several intermediates, including a β-ketoester and a nicotinic acid ester, followed by LAH reduction to a pyridinemethanol. uni-muenchen.deresearchgate.net Subsequent steps include a TBHP-mediated cyclization, regioselective bromination, and a final palladium-catalyzed conversion of a bromide to a phenol. uni-muenchen.deresearchgate.net
Functional group interconversions (FGIs) are integral to such complex multi-step syntheses, enabling chemists to transform one functional group into another to facilitate subsequent reactions. fiveable.mesolubilityofthings.comyoutube.com A strategic FGI employed in 4-azafluorenone synthesis is the introduction of bromide substituents as "latent" hydroxy groups. uni-muenchen.deresearchgate.netresearchgate.net These bromides can be selectively introduced and then later converted to the desired phenol functionalities under palladium catalysis, avoiding issues with protecting groups earlier in the synthesis. uni-muenchen.deresearchgate.netresearchgate.net Another common FGI involves the reduction of nicotinic acid esters to pyridinemethanols using reducing agents like LAH. uni-muenchen.deresearchgate.netresearchgate.net
Catalytic Systems and Reagents Employed in Total Synthesis
Various catalytic systems and reagents are indispensable in the total synthesis of this compound and related 4-azafluorenones. Palladium catalysis, specifically using Pd2(dba)3 in conjunction with ligands like Me4tBuXPhos and a base such as KOH, is crucial for the late-stage conversion of bromide substituents to phenol groups. uni-muenchen.deresearchgate.net In the initial stages of nicotinic acid ester synthesis, benzyltrimethylammonium hydroxide acts as a catalytic agent. uni-muenchen.deresearchgate.netresearchgate.net Other reagents include thionyl chloride (SOCl2) and ethyl potassium malonate, often used with MgCl2 and triethylamine (B128534) (NEt3). uni-muenchen.deresearchgate.net Lithium aluminum hydride (LAH) is a strong reducing agent employed for the reduction of ester groups to alcohols. uni-muenchen.deresearchgate.netresearchgate.net Tert-butyl hydroperoxide (TBHP), frequently diluted in nonane (TBHPnon) or 1,2-dichloroethane (1,2-DCE), is the key reagent for the radical cyclization step. uni-muenchen.deresearchgate.netresearchgate.net N-bromosuccinimide (NBS) is utilized for regioselective bromination. uni-muenchen.deresearchgate.net Furthermore, borane-dimethyl sulfide (B99878) (BH3·SMe2) can be used for the reduction of carboxylic acids to pyridinemethanols. uni-muenchen.de In alternative synthetic approaches to the azafluorenone core, m-chloroperoxybenzoic acid (m-CPBA) is used for pyridine (B92270) N-oxidation, followed by phosphorus oxychloride (POCl3) for chlorination, and cesium carbonate (Cs2CO3) for nucleophilic substitution. nih.gov Silver catalysis, specifically Ag2CO3, can also be employed for the decarboxylation of carboxylic acid functionalities. nih.gov
Development of Novel Synthetic Methodologies for Indeno[1,2-b]pyridin-5-one Derivatives
Indeno[1,2-b]pyridin-5-ones are structurally synonymous with 4-azafluorenones and are important targets in synthetic chemistry. jksus.org Novel methodologies have been developed to synthesize these derivatives, often focusing on efficiency and atom economy. One such method involves a one-pot, efficient three-component condensation reaction. jksus.orgjksus.orgresearchgate.net This reaction combines 1,3-diphenyl-2-propen-1-ones (chalcones), 1,3-indandione, and ammonium (B1175870) acetate (B1210297), catalyzed by pentafluorophenylammonium triflate (PFPAT). jksus.orgjksus.orgresearchgate.net This approach offers advantages such as good yields, atom economy, short reaction times, and the use of a recyclable catalyst. jksus.orgjksus.orgresearchgate.net
Other reported synthetic routes include oxidative intramolecular Heck cyclization using Pd(0) catalysts, the use of ceric ammonium nitrate (B79036) as a catalyst, and direct cyclization of ketones. jksus.orgchemrxiv.org A novel three-component [5+1] heterocyclization has also been developed for the synthesis of 2-azafluorenone. jksus.org Multi-component reactions involving aldehydes, 1,3-indandione, and aromatic ketones in the presence of ammonium acetate under microwave irradiation have also proven effective. jksus.org Furthermore, a molecular hybridization approach has led to the one-pot condensation synthesis of novel 1-benzyl 2-butyl-4-chloroimidazole embodied 4-azafluorenones. jksus.org More recently, green processes for pyrazolo-fused 4-azafluorenones (indeno[1,2-b]pyrazolo[4,3-e]pyridines, IPP) have been developed, utilizing three-component reactions between indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles, often conducted in ionic liquids at room temperature. researchgate.netmdpi.com
Enantioselective Synthesis Approaches for Chiral Analogs
This compound, a naturally occurring 4-azafluorenone alkaloid, possesses an achiral molecular structure, meaning it does not have chiral centers and therefore does not exist as enantiomers wikipedia.org. The reported total syntheses of this compound and other related 4-azafluorenone natural products, such as onychine, typically involve methodologies aimed at constructing the planar tricyclic core, without inherently introducing chirality through asymmetric induction nih.govepa.govkingdraw.com. For instance, one synthetic route to this compound involves a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines, followed by late-stage functionalization, none of which are described as enantioselective steps kingdraw.com.
Enantioselective synthesis, also known as asymmetric synthesis, is a critical area in organic chemistry, particularly in the pharmaceutical industry. It is defined as a chemical reaction or sequence of reactions where one or more new elements of chirality are formed in a substrate molecule, resulting in unequal amounts of stereoisomeric products (enantiomers or diastereomers). This is crucial because different enantiomers of a molecule can exhibit distinct biological activities, including desired therapeutic effects or undesirable side effects. Common strategies for achieving enantioselectivity include the use of chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts), chiral auxiliaries, or biocatalysis.
Synthesis and Exploration of Darienine Derivatives and Analogues
Rational Design Principles for Structural Modification
The rational design of structural modifications for Darienine is primarily guided by its core 4-azafluorenone scaffold, which features a fused tricyclic system with a pyridine (B92270) nitrogen and various oxygenation patterns, including methoxy (B1213986) and hydroxyl groups, and a methyl substituent nih.gov. A significant challenge in the synthesis of 5-oxygenated 4-azafluorenones, a class to which this compound belongs, has historically been the undesired lactonization of 2-(2-alkoxy)phenylnicotinate intermediates during acid-mediated cyclization.
To circumvent this issue and enable flexible preparation of 4-azafluorenones with diverse oxygenation patterns, modified synthetic approaches have been developed. These principles involve targeting specific reactive sites on the molecule to introduce or alter functional groups. For instance, the strategic introduction of bromide substituents at specific positions, which can later be converted into hydroxyl groups via palladium catalysis, exemplifies a rational design principle for incorporating desired functionalities without direct, problematic reactions.
Diversification Strategies and Scaffold Exploration
Diversification strategies for this compound and related 4-azafluorenones focus on overcoming synthetic challenges to access a broad range of structural variants. A key advancement in this area is the tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines. This method effectively bypasses the lactonization issue, allowing for the synthesis of 4-azafluorenones with varied oxygenation patterns in the benzenoid ring.
Structure-Activity Relationship (SAR) Studies through Analog Synthesis
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to elucidate how modifications to a compound's chemical structure influence its biological activity. For this compound, such studies are crucial for optimizing its reported biological properties, such as its anti-malarial activity. This compound has been reported to exhibit antiplasmodial activity against the Plasmodium falciparum K1 strain with an IC50 value of 81.28 μM.
Synthesis of this compound Hybrids and Conjugates for Mechanistic Probing
The synthesis of hybrid compounds and conjugates represents an advanced strategy in medicinal chemistry, often employed to enhance biological activity, improve selectivity, or facilitate mechanistic probing by combining distinct pharmacophores or linking a bioactive molecule to a targeting ligand or a reporter group. While specific examples of this compound hybrids or conjugates for mechanistic probing were not extensively detailed in the provided search results, the inherent biological activities of this compound—including its anti-malarial properties and potential as an anticancer, anti-inflammatory, and antimicrobial agent—suggest a strong rationale for such synthetic endeavors.
General principles for synthesizing such constructs involve covalently linking this compound to other molecules via stable or cleavable linkers. This could include:
Molecular Hybridization : Combining the this compound scaffold with another pharmacophore known for a complementary or synergistic biological activity. This strategy aims to create multi-target agents or compounds with improved efficacy and reduced resistance.
Conjugation with Probes : Attaching this compound to fluorescent tags, affinity labels, or other molecular probes. Such conjugates would be invaluable for elucidating this compound's precise mechanism of action, identifying its cellular targets, and studying its cellular uptake and distribution.
Prodrugs : Designing this compound as a prodrug by conjugating it to a moiety that is cleaved in vivo to release the active compound, potentially improving bioavailability or targeting specific tissues.
The absence of specific reported this compound hybrids or conjugates highlights an area for future research, where advanced synthetic methodologies could be applied to create novel chemical entities for deeper mechanistic understanding and therapeutic development.
Mechanistic Investigations of Darienine S Biological Interactions
In Silico Studies: Molecular Docking and Computational ModelingComputational approaches, particularly molecular docking and computational modeling, are instrumental in predicting and understanding the interactions between small molecules like Darienine and biological targets. These in silico methods offer a cost-effective and efficient way to screen potential compounds, elucidate binding modes, and estimate binding affinities, thereby guiding experimental research.pensoft.netmdpi.comnih.govmdpi.comjyoungpharm.org
Studies employing molecular docking have investigated this compound's potential to interact with various proteins. Notably, this compound has been analyzed for its anti-cholinergic action through docking with acetylcholinesterase (AChE). nih.govresearchgate.net Such studies aim to determine how this compound fits into the active site of the enzyme and the strength of this interaction, providing insights into its inhibitory potential.
Beyond its anti-cholinergic properties, computational modeling has also explored this compound's interactions with other biological macromolecules. For instance, this compound has been evaluated for its binding affinity against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in the malaria parasite. researchgate.net
The following table summarizes key findings from in silico studies involving this compound:
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| Acetylcholinesterase (AChE) | Not explicitly quantified in search results for this compound, but docking studies performed. | nih.govresearchgate.net |
| Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) | -9.704 | researchgate.net |
Identification and Characterization of Putative Molecular TargetsThe identification of specific molecular targets is crucial for understanding the therapeutic potential of any chemical compound. This compound's biological activities are believed to stem from its interactions with key proteins involved in various physiological and pathological processes.
Acetylcholinesterase (AChE) as a Target for Anti-cholinergic ActionAcetylcholinesterase (AChE) is a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve signal transmission.patsnap.comIn neurodegenerative disorders such as Alzheimer's disease (AD), a significant decrease in brain acetylcholine levels is observed, leading to cognitive impairment.researchgate.netniscpr.res.inInhibition of AChE is a well-established therapeutic strategy to enhance cholinergic function and alleviate AD symptoms by increasing acetylcholine availability in the brain.pensoft.netpatsnap.comnih.govmdpi.commdpi.com
This compound has been specifically investigated as a potential anti-cholinergic agent, with molecular docking studies focusing on its interaction with AChE. nih.govresearchgate.net This research is driven by the observation that plant-derived alkaloids, including this compound, possess neuroprotective properties and are considered promising candidates for developing effective therapeutic molecules for neurological disorders. nih.govresearchgate.netniscpr.res.in While specific binding affinity values for this compound against AChE were not detailed in the provided search results, its inclusion in studies alongside other alkaloids known for their AChE inhibitory potential highlights its putative role as an anti-cholinergic target. nih.govresearchgate.net
Exploration of Other Potential Biological TargetsBeyond its anti-cholinergic activity, the broader class of indeno[1,2-b]pyridin-5-one compounds, to which this compound belongs, has been associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.ontosight.aiThis suggests that this compound may interact with a range of other molecular targets.
A concrete example of another identified putative target is Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH). In silico studies have demonstrated that this compound exhibits a notable binding affinity of -9.704 kcal/mol to pfDHODH, indicating its potential as an anti-malarial agent by interfering with the parasite's pyrimidine biosynthesis pathway. researchgate.net This finding broadens the scope of this compound's potential therapeutic applications beyond neurological conditions.
Biochemical Pathway Modulation and Cellular Interaction StudiesThe interaction of this compound with specific molecular targets implies its involvement in the modulation of corresponding biochemical pathways. For instance, the inhibition of acetylcholinesterase by this compound would directly impact the cholinergic pathway, leading to an increase in acetylcholine levels and potentially enhancing cholinergic neurotransmission. This modulation of the cholinergic pathway is a key mechanism for addressing cognitive deficits in diseases like Alzheimer's.researchgate.netniscpr.res.in
Similarly, this compound's demonstrated binding affinity to Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) suggests its ability to modulate the pyrimidine biosynthesis pathway within the malaria parasite. researchgate.net Disrupting this essential pathway could impede parasite growth and survival, highlighting a specific biochemical interference.
While the provided research findings primarily focus on molecular target identification and in silico binding, detailed cellular interaction studies specifically for this compound, such as its effects on cell signaling cascades, membrane interactions, or cellular uptake mechanisms, are not extensively detailed in the current literature. However, understanding cellular interactions is fundamental to comprehending how a compound exerts its biological effects in vivo. Future research could delve into these aspects to provide a more comprehensive understanding of this compound's cellular pharmacology and its broader impact on biological systems.
Current Research Trajectories and Future Academic Perspectives
Advancements in High-Throughput Screening of Natural Product Libraries for Darienine-like Compounds
High-throughput screening (HTS) of natural product libraries (NPLs) remains a cornerstone in the discovery of new bioactive molecules. medinadiscovery.commdpi.com NPLs are highly valued for their inherent structural and physicochemical diversity, offering a rich source for drug discovery. frontiersin.org While the integration of automation in preparing natural product extracts for HTS can be more challenging compared to synthetic chemical libraries, significant progress is being made. mdpi.com
Recent advancements in HTS methodologies include the incorporation of "omics" technologies, such as genomics, transcriptomics, and metabolomics, to comprehensively study the biosynthetic machinery of natural sources. This integration facilitates the identification of molecular targets and the construction of unnatural synthesizers for bioactive molecules. mdpi.comnih.gov Future academic perspectives in this area are focused on leveraging high-throughput mass spectrometry and comparative metabolomics to unlock the vast reservoir of cryptic natural products, potentially revealing novel this compound-like compounds with similar structural features or biological activities. rsc.org
Refinement of Synthetic Methodologies for Scalable and Sustainable Production
The ability to produce natural products and their analogs in useful quantities through scalable and sustainable synthetic routes is a critical objective in medicinal chemistry. This scalability is essential for conducting comprehensive structure-activity relationship (SAR) studies and for eventual commercial production. rsc.org
Current research is focused on developing efficient and convenient methods for synthesizing complex molecular scaffolds. For instance, novel copper-catalyzed reactions under ambient air conditions have enabled the gram-scale synthesis of spirotetrahydroquinolines, a class of compounds with structural rigidity and enhanced pharmacological profiles. chemistryviews.org Furthermore, electrochemical methods are emerging as a promising avenue for the scalable synthesis of natural product-based drug development candidates, offering mild reaction conditions and reduced environmental impact. nih.gov These advancements in synthetic methodologies are crucial for ensuring a sustainable supply of this compound and its derivatives for further research and development.
Chemoinformatics and Virtual Screening for Novel Scaffolds with this compound-like Properties
Chemoinformatics and virtual screening (VS) play a pivotal role in accelerating the identification and prioritization of promising drug candidates from vast chemical libraries, significantly reducing the time and financial investment typically associated with experimental screening. frontiersin.orgnih.govscribd.com VS strategies enable the in silico assessment of large compound collections, evaluating their chemical space, pharmacodynamics, and pharmacokinetic properties. frontiersin.org
Both ligand-based and target-based virtual screening approaches are widely employed, with an increasing emphasis on integrating biopharmaceutical filters that address absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery process. nih.govscribd.com The concept of "chemical space," representing the ensemble of all possible molecules, is central to these efforts, as it is estimated to contain a far greater number of drug-like compounds than currently exist in physical libraries. psu.educriver.com
This compound itself has been investigated using in silico methods. For example, in a study exploring bioactive molecules against malarial dihydroorotate (B8406146) dehydrogenase, this compound exhibited a notable binding affinity. researchgate.net
Table 1: this compound's Binding Affinity in a Virtual Screening Study
| Target | Binding Affinity (kcal/mol) |
| Malarial Dihydroorotate Dehydrogenase | -9.704 |
Source: Shrestha et al., Mor. J. Chem., 2024 researchgate.net
The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the exploration of chemical space, leading to the development of advanced screening tools and improved force fields for molecular simulations, which are critical for identifying novel scaffolds with this compound-like properties. rsc.orgnih.gov
Deeper Elucidation of this compound Biosynthetic Pathways and Potential for Metabolic Engineering
A comprehensive understanding of the biosynthetic pathways of natural products is fundamental for applying metabolic engineering strategies. This knowledge enables the overproduction of valuable compounds and the creation of "new-to-nature" molecules with potentially enhanced bioactivity. nih.govdb-thueringen.de
This compound, as an alkaloid, falls within a class of natural products whose biosynthesis is a key area of study for metabolic engineering. While altering metabolic pathways in plants can be complex, significant progress has been made in reconstituting entire alkaloid biosynthetic pathways in heterologous microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli. nih.govmdpi.com These efforts aim to increase the yield of desired natural products and expand their chemical diversity. mdpi.com "Omics" technologies are instrumental in dissecting the intricate biosynthetic machinery of producing organisms, providing the genetic and biochemical blueprints necessary for effective metabolic engineering. mdpi.comnih.gov Future research will focus on fully elucidating this compound's specific biosynthetic route, which would then allow for targeted metabolic engineering to enhance its production or to generate novel analogs.
Expanding the Chemical Space through Semisynthesis and Biotransformation of this compound
Expanding the chemical space around this compound involves the generation of novel analogs and derivatives, often with the aim of improving pharmacological properties or discovering new therapeutic applications. Semisynthesis, which involves the chemical modification of natural products extracted from their biological sources, is a well-established strategy for achieving this. nih.gov This approach can provide advanced intermediates that are structurally closer to desired pharmaceuticals, thereby accelerating drug development. nih.gov
Biotransformation, utilizing enzymes or microorganisms to modify chemical compounds, offers a complementary and often more environmentally friendly route to diversify natural product scaffolds. Integrating metabolic engineering with semisynthesis holds significant promise, as engineered microbial platforms can be designed to produce specific modified alkaloid intermediates, streamlining the subsequent chemical derivatization steps. nih.gov This combined approach allows for a systematic exploration of the chemical space around this compound, leading to a broader array of compounds for biological evaluation.
Integration of this compound Research into Broader Academic Drug Discovery Initiatives
Research on this compound and its potential therapeutic applications is increasingly integrated into broader academic drug discovery (ADD) initiatives. Academic institutions are playing an expanding role in drug discovery, often focusing on novel mechanisms of action and addressing neglected diseases that may not be commercially attractive to the pharmaceutical industry. nih.govresearchgate.net
ADD centers are characterized by their multidisciplinary approach, combining expertise in synthetic and medicinal chemistry, structural biology, computational chemistry, and artificial intelligence/machine learning. usc.edu These centers foster innovation and aim to provide cost-effective entry points into drug discovery at the molecular level. usc.edu Partnerships between academia, industry, and governmental or charitable organizations are crucial for advancing drug discovery portfolios. nih.govaddconsortium.org this compound research, given its promising biological activities, stands to benefit significantly from such collaborative frameworks, facilitating its progression from fundamental discovery to potential therapeutic development within the academic drug discovery ecosystem.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Darienine in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as condensation or cyclization, with purity verified via HPLC (>98%) and structural confirmation through NMR (¹H/¹³C) and mass spectrometry . For reproducibility, experimental sections must detail solvents, catalysts, and reaction conditions (e.g., temperature, time) . Characterization data should align with prior literature, with deviations justified through controlled replicates.
Q. How can researchers design a robust experimental framework to assess this compound’s physicochemical properties?
- Methodological Answer : Begin with solubility assays (e.g., in polar/non-polar solvents), followed by stability studies under varying pH and temperatures. Use differential scanning calorimetry (DSC) for melting point determination and UV-Vis spectroscopy for absorbance profiling. Document all parameters (e.g., equipment calibration, sample prep) to enable replication .
Q. What statistical methods are recommended for preliminary analysis of this compound’s bioactivity data?
- Methodological Answer : For in vitro assays (e.g., enzyme inhibition), apply ANOVA with post-hoc tests (Tukey’s HSD) to compare dose-response curves. Use regression models to correlate structural modifications with activity changes. Ensure ethical approval for biological studies and predefine significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify bias sources (e.g., assay variability, sample size). Meta-analyses can harmonize data using standardized effect sizes (Cohen’s d). Validate findings via independent replication under controlled conditions, ensuring transparency in raw data sharing .
Q. What strategies optimize the isolation of this compound from complex matrices in natural product research?
- Methodological Answer : Combine chromatographic techniques (e.g., flash column chromatography for bulk separation, followed by preparative HPLC for purification). Validate purity via orthogonal methods (TLC, GC-MS) and quantify yield against internal standards. Document solvent systems and gradient profiles to mitigate batch variability .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate with molecular dynamics simulations (GROMACS) to assess stability. Cross-reference in silico results with wet-lab data (e.g., SPR binding assays) to refine hypotheses .
Data Management and Reproducibility
Q. What frameworks ensure rigorous data management in longitudinal studies on this compound?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry and version control. Pre-register protocols on platforms like Open Science Framework to reduce bias .
Q. How should researchers address non-reproducible results in this compound synthesis?
- Methodological Answer : Audit procedural variables (e.g., reagent purity, moisture levels). Collaborate with analytical chemists to validate intermediates via FTIR and XRD. Publish negative results and detailed troubleshooting logs to aid community-driven problem-solving .
Guidelines for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
